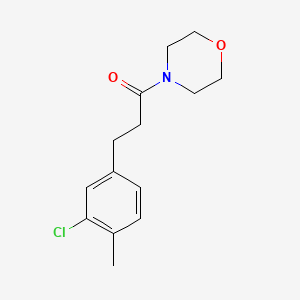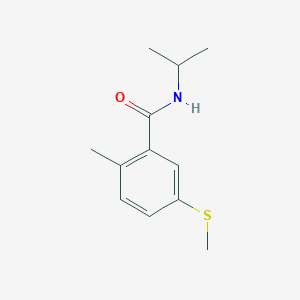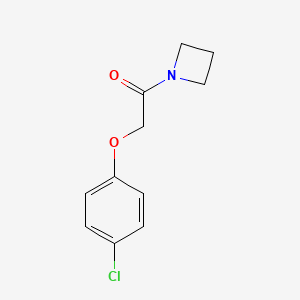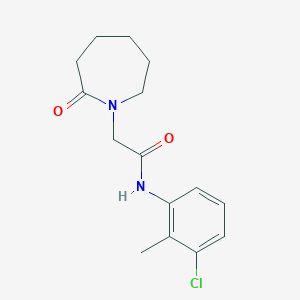
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. ODT is a metabolite of tramadol, which is an opioid pain medication used to treat moderate to severe pain. ODT has been the subject of scientific research due to its potential as a pain medication and its effects on the central nervous system.
Mecanismo De Acción
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide acts on the central nervous system by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of pleasure and euphoria.
Biochemical and physiological effects:
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have antitussive effects, which may make it useful in treating coughs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide is also highly addictive and may have potential for abuse, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide, including its potential as a pain medication, its effects on the central nervous system, and its potential for abuse and addiction. Further research is needed to fully understand the mechanisms of action of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide and its potential as a therapeutic agent.
Métodos De Síntesis
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide can be synthesized from tramadol through a process called demethylation. This process involves the removal of a methyl group from the nitrogen atom of tramadol, resulting in the formation of N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide. The demethylation process can be achieved through various methods, including chemical and enzymatic reactions.
Aplicaciones Científicas De Investigación
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has been studied extensively for its potential as a pain medication. Studies have shown that N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has a higher affinity for the mu-opioid receptor than tramadol, which may result in stronger analgesic effects. N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide has also been shown to have fewer side effects than other opioid medications, such as respiratory depression and constipation.
Propiedades
IUPAC Name |
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-7-11(2)9-12(8-10)15(18)16-13-3-5-14(17)6-4-13/h7-9,13-14,17H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLQPJYOWWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)










